2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
CAS No.:
Cat. No.: VC16554192
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO3 |
|---|---|
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 2-methyl-1-oxo-3H-isoindole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H9NO3/c1-11-5-7-4-6(10(13)14)2-3-8(7)9(11)12/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChI Key | QOFLALXSFFVXPE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2=C(C1=O)C=CC(=C2)C(=O)O |
Introduction
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound of significant interest in organic and medicinal chemistry. It belongs to the class of isoindole carboxylic acids, characterized by a unique bicyclic structure that includes a five-membered isoindole ring fused to a carboxylic acid functional group. This compound has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol.
Synthesis Methods
The synthesis of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves cyclization reactions. These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity. Common solvents used include dichloromethane or ethanol.
Biological Activities and Potential Applications
Compounds with similar structures to 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The carbonyl and carboxylic acid groups in this compound are key for forming hydrogen bonds with proteins or enzymes, potentially leading to inhibition or modulation of biological pathways.
Potential Therapeutic Applications
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume